molecular formula C₂₀H₂₈O B023193 Vitamin A2 CAS No. 79-80-1

Vitamin A2

Cat. No. B023193
CAS RN: 79-80-1
M. Wt: 284.4 g/mol
InChI Key: XWCYDHJOKKGVHC-OVSJKPMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin A2, also known as 3,4-dehydroretinol, is a form of vitamin A. It can exist as an aldehyde, an alcohol, or an acid . Many cold-blooded vertebrates use the aldehyde form for their visual system to obtain a red-shifted sensitive spectrum .


Synthesis Analysis

The first kilograms of synthetic vitamin A (acetate) were produced by F. Hoffmann-La Roche in 1948, eliminating the need to extract this vital compound from natural sources . Since then, a number of chemical routes have been commercialized . After semihydrogenation and water elimination, vitamin A methyl ether or vitamin A acetate was obtained .


Molecular Structure Analysis

Vitamin A2 has a molecular formula of C20H28O . Its IUPAC name is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol . The molecular weight of Vitamin A2 is 284.4 g/mol .


Chemical Reactions Analysis

Vitamin A2, like all forms of vitamin A, can exist as an aldehyde, Dehydroretinal (3,4-dehydroretinal), an alcohol, 3,4-dehydroretinol (vitamin A2 alcohol), or an acid, 3,4-dehydroretinoic acid (vitamin A2 acid) .


Physical And Chemical Properties Analysis

Vitamin A2 is a retinoid derived from 3,4-desaturation of the beta-ionone ring of all-trans-retinol . It is functionally related to an all-trans-retinol . Vitamin A is a fat-soluble vitamin, which can be dissolved in most organic solvents to varying degrees, but is insoluble in water .

Scientific Research Applications

  • General Research Focus : Vitamin A research often centers around intestinal interactions, carotenoid metabolism, transport homeostasis, binding proteins, nuclear receptor actions, and isomerization reactions (Olson, 1994).

  • Tracer in Animal Studies : Vitamin A2 has been used as a tracer to study plasma kinetics of vitamin A in animals such as northern fur seals (Mazzaro et al., 1995).

  • Role in Vision : Vitamin A2 is significant in the operation of the porphyropsin cycle in the retinas of fishes, contributing to vision (Wald, 1939).

  • Applications in Medicine : Vitamin A and its analogs, retinoids, are directly involved in physiological functions like vision, growth, and development. They also have applications in treating dermatological diseases and cancer (Koussoulakos & Anton, 1991).

  • Anticarcinogenic Effects : Compounds of Vitamin A2, such as lutein and 3-hydroxyretinol, have shown anticarcinogenic effects in specific animal models (Goswami & Sharma, 2005).

  • Antioxidant System Modification : Supplementing with Vitamin A can beneficially affect the antioxidant system in organisms, as seen in studies with rats (Cha, Yu, & Seo, 2015).

  • Biomarker in Wildlife : Vitamin A2 can serve as a sensitive freshwater biomarker in the tissues of fish-feeding mammals (Käkelä, Käkelä, & Hyvärinen, 2002).

  • Impact on Vitamin E Status : Excess Vitamin A can alter vitamin E status and affect the liver's biodegradation and detoxification capacity (Blakely, Grundel, Jenkins, & Mitchell, 1990).

  • Dietary Source for Nutrient Deficiency : Vitamin A2 has potential as a dietary source in addressing vitamin A deficiency, especially relevant in the context of freshwater fish consumption (La Frano, Cai, Burri, & Thilsted, 2018).

  • Therapeutic Applications : Vitamin A2 analogs like A2-retinoic acid have been shown to reduce hyperplasia and squamous metaplasia in certain animal models, indicating potential therapeutic applications (Lasnitzki, 1976).

Safety And Hazards

Higher dose products of vitamin A are regulated due to their documented toxicity . Vitamins and minerals are generally used safely when prescribed in medical settings for the treatment or prevention of deficiency states and other appropriate conditions .

Future Directions

Future directions in this research could involve both exploring the molecular mechanisms of vitamin A homeostasis and seeking to gain more insight into the inter-organ dialogue required to maintain vitamin A homeostasis . Since the first production of synthetic vitamin A in 1948, a number of chemical routes have been commercialized . The most commercially relevant derivative is vitamin A acetate due to its higher stability .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCYDHJOKKGVHC-OVSJKPMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018959
Record name Vitamin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vitamin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Vitamin A2

CAS RN

79-80-1
Record name 3,4-Didehydroretinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydroretinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DEHYDRORETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104621892X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vitamin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Vitamin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin A2
Reactant of Route 2
Vitamin A2
Reactant of Route 3
Vitamin A2
Reactant of Route 4
Vitamin A2
Reactant of Route 5
Reactant of Route 5
Vitamin A2
Reactant of Route 6
Vitamin A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.